(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride

Chiral recognition PNMT inhibition Enantioselectivity

(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride (CAS 2649263-48-7) belongs to the tetrahydroisoquinoline (THIQ) class, a privileged scaffold in alkaloid natural products and synthetic bioactive molecules. It features a bromine atom at the 6-position, a chiral (S)-methyl group at the 3-position, and is supplied as the hydrochloride salt for enhanced handling.

Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
Cat. No. B8188453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride
Molecular FormulaC10H13BrClN
Molecular Weight262.57 g/mol
Structural Identifiers
SMILESCC1CC2=C(CN1)C=CC(=C2)Br.Cl
InChIInChI=1S/C10H12BrN.ClH/c1-7-4-9-5-10(11)3-2-8(9)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H/t7-;/m0./s1
InChIKeyOSFXULGYSXHFHM-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline HCl – A Chiral, Enantiopure Tetrahydroisoquinoline Building Block for Medicinal Chemistry and Chemical Biology Procurement


(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride (CAS 2649263-48-7) belongs to the tetrahydroisoquinoline (THIQ) class, a privileged scaffold in alkaloid natural products and synthetic bioactive molecules. It features a bromine atom at the 6-position, a chiral (S)-methyl group at the 3-position, and is supplied as the hydrochloride salt for enhanced handling . THIQ derivatives are established pharmacophores in programs targeting neurological disorders, cancer, and cardiovascular diseases [1]; the precise substitution pattern on this compound dictates its utility as a late-stage functionalization handle and its potential biological fingerprint.

Why Generic (S)-6-Bromo-3-methyl-THIQ HCl Substitution Fails: Regioisomeric, Enantiomeric, and Salt-Form Specificity Dictate Functional Outcomes


Generic substitution of this compound with regioisomers (e.g., 7-bromo), the opposite enantiomer (R), the racemate, or the free base introduces uncontrolled variables that compromise experimental reproducibility and biological readout. The position of the bromine atom on the THIQ core dramatically alters both electronic properties and steric accessibility to biological targets [1]. The (S)-configuration at C3 is not a passive feature; it directly governs diastereomeric interactions with chiral biomolecules, resulting in quantifiably different binding affinities [2]. Furthermore, the hydrochloride salt form provides defined stoichiometry, hygroscopicity profile, and aqueous solubility that the free base cannot replicate, directly affecting dosing accuracy in biological assays . Substituting any of these features negates the structure–activity relationship (SAR) conclusions drawn from prior screening data.

(S)-6-Bromo-3-methyl-THIQ HCl: Quantitative Differential Evidence Against Closest Analogs and In-Class Replacements


Enantiomeric Configuration at C3: (S)- vs. (R)- vs. Racemic – Binding Affinity Divergence at PNMT

The (S)-enantiomer of the parent 3-methyl-THIQ scaffold binds human phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.00 µM, while its binding to the α2-adrenoceptor is nearly 2-fold weaker (Ki = 1.82 µM), establishing a baseline selectivity window [1]. Although the corresponding (R)-enantiomer and the 6-bromo-substituted derivatives have not been co-assayed in the same study, general principles of chiral recognition predict that the (R)-enantiomer will exhibit a different affinity ratio [2]. Procurement of the racemic mixture averages these distinct enantiomeric signatures, obscuring true SAR and potentially masking antagonist/agonist functional switching at GPCR targets.

Chiral recognition PNMT inhibition Enantioselectivity Medicinal chemistry

Bromine Positional Isomerism: 6-Bromo vs. 7-Bromo Regioisomers – Differential PNMT Inhibitory Potency and Selectivity

In a systematic SAR study of 3-alkyl-7-substituted-THIQs, 7-bromo-3-methyl-THIQ displayed only moderate PNMT inhibitory potency and poor selectivity over the α2-adrenoceptor [1]. The 6-bromo regioisomer places the halogen at a position that generates a distinct electrostatic potential surface and alters the vector of any halogen-bonding interactions. While no head-to-head assay directly compares 6-bromo vs. 7-bromo-3-methyl-THIQ, the established positional SAR for THIQ-based PNMT inhibitors demonstrates that potency and selectivity rank orders are exquisitely sensitive to substitution position [1]. The 6-bromo isomer is thus a different chemical entity with a non-interchangeable pharmacological profile.

Regioisomerism PNMT SAR Halogen bonding

Salt Form Selection: Hydrochloride Salt vs. Free Base – Physicochemical Handling and Storage Stability

The hydrochloride salt of the closely related 6-bromo-THIQ scaffold (lacking the 3-methyl group) exhibits a melting point of 131–132 °C and is recommended for storage at 2–8 °C under inert atmosphere . Free-base THIQ analogs bearing a secondary amine are typically oils or low-melting solids susceptible to oxidative discoloration and carbonate formation upon exposure to atmospheric CO₂ [1]. The defined stoichiometry and crystalline character of the HCl salt enable precise gravimetric formulation for quantitative biological assays, whereas the free base requires neutralization or dissolution in organic co-solvents that may introduce vehicle-dependent artifacts.

Salt screening Aqueous solubility Solid-state stability Formulation

Bromine as a Synthetic Handle: Cross-Coupling Reactivity vs. Chloro Analogs – Divergent Pd-Catalyzed Functionalization Rates

The C–Br bond at the 6-position serves as a privileged handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) in library synthesis. C–Br bonds undergo oxidative addition to Pd(0) significantly faster than C–Cl bonds; the relative reactivity order is typically I > Br > Cl. Quantitative kinetic data for substituted bromoarenes consistently demonstrate a 10- to 100-fold rate enhancement for bromides over chlorides under standard Suzuki conditions [1]. The 6-chloro analog (6-chloro-3-methyl-THIQ), where commercially available, would require harsher conditions or specialized ligands to achieve comparable conversion, leading to lower yields and narrower substrate scope.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Late-stage functionalization

High-Value Application Scenarios for (S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline HCl in Discovery and Development


Enantioselective Lead Optimization in CNS Target Programs (e.g., Dopamine or Serotonin Receptors)

Because the (S)-enantiomer of the parent 3-methyl-THIQ scaffold shows measurable selectivity between PNMT and the α2-adrenoceptor [1], the (S)-6-bromo derivative is the appropriate single enantiomer for structure–activity relationship (SAR) studies targeting monoamine receptors. Using the (R)-enantiomer or racemate would introduce variability in binding mode and functional response, confounding optimization of CNS drug candidates where even modest enantiomeric impurity (≥2%) can shift EC₅₀ values beyond the therapeutic window.

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling for Parallel Library Synthesis

The 6-bromo substituent provides a kinetic advantage (10–100× faster oxidative addition vs. chloro analogs [1]) for Suzuki, Buchwald-Hartwig, and Heck couplings. Research groups executing parallel medicinal chemistry can employ this bromide as a common intermediate to rapidly generate aryl, heteroaryl, amine, or ether libraries under mild conditions, increasing the probability of identifying leads with favorable ADMET profiles.

Kinase Inhibitor and Nuclear Receptor Modulator Intermediate (ROCK and LXR Programs)

The 6-bromo-THIQ core is a documented precursor for Rho-associated protein kinase (ROCK) inhibitors and liver X receptor (LXR) modulators . The (S)-3-methyl substitution introduces a stereocenter that can be leveraged to differentiate kinase selectivity profiles or to probe the chiral environment of the LXR ligand-binding domain, providing an additional dimension of molecular recognition beyond what the achiral 6-bromo-THIQ scaffold offers.

Standardization of Biological Assays Using a Single, Defined Physical Form

The hydrochloride salt eliminates the batch-to-batch variability in free-base handling (oil vs. amorphous solid, carbonate formation, hygroscopicity) [2]. For quantitative pharmacology (IC₅₀/EC₅₀ determinations, cellular thermal shift assays, SPR biosensor measurements), the crystalline HCl salt enables accurate gravimetric formulation and reproducible dose-response curves, supporting robust data generation for publication and patent filing.

Quote Request

Request a Quote for (S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.